3-Oxabicyclo[3.1.0]hexane-2,4-dione
Description
Structural Significance in Organic Chemistry Research
The structural arrangement of 3-Oxabicyclo[3.1.0]hexane-2,4-dione is central to its utility in organic synthesis. The fusion of a strained three-membered cyclopropane (B1198618) ring with a lactone ring results in a molecule with significant ring strain, making it prone to ring-opening reactions. This reactivity, combined with the presence of two electrophilic carbonyl carbons within the anhydride (B1165640) moiety, allows it to participate in a variety of chemical transformations, including nucleophilic additions and cycloadditions. cymitquimica.comguidechem.com
This versatility establishes this compound as a valuable building block for constructing more elaborate molecular architectures. guidechem.comlookchem.com For instance, it serves as a reagent in the synthesis of a newly discovered histamine (B1213489) H3 receptor inverse agonist, highlighting its application in medicinal chemistry. chemdad.com
Research has also extended to derivatives of this compound. A notable example is the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, a functionalized organic compound. researchgate.netbenthamopenarchives.com Its preparation was achieved through the condensation of 2-chloropropanoic acid with ethyl methacrylate (B99206), utilizing lithium diisopropylamide (LDA) as a strong base. benthamopenarchives.com Such studies demonstrate the compound's role as a scaffold for generating substituted and potentially bioactive molecules.
Historical Context of Bicyclic Lactone Chemistry
The study of bicyclic lactones like this compound is built upon a long history of lactone chemistry. The term "lactone" itself was first introduced in 1844 by French chemist Théophile-Jules Pelouze, who derived it from lactic acid. wikipedia.org Later, in 1880, German chemist Wilhelm Rudolph Fittig broadened the definition to encompass all intramolecular carboxylic esters. wikipedia.org Lactones are fundamentally cyclic esters formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.orgbritannica.com
Bicyclic lactones are significant because they form the core structural motifs of numerous natural products and biologically active molecules. nature.com The synthesis of these valuable structures has evolved considerably over time. Classic textbook methods typically involve the intramolecular cyclization of a suitable hydroxy acid. nature.com
More recently, the field has seen the development of more efficient and atom-economical protocols. A prominent challenge in the field has been to synthesize bicyclic lactones in a single step from simple starting materials like alkyl carboxylic acids. nature.com Modern advancements, such as palladium-catalyzed C(sp³)–H activation, now allow for the direct formation of unsaturated bicyclic lactones from corresponding carboxylic acids. nature.comnih.gov This approach represents a significant improvement over older, multi-step methods like iodolactonization, simplifying the synthesis of these important molecular features. nih.gov The ongoing development of such novel synthetic routes underscores the continued importance of bicyclic lactones in contemporary chemical research. nature.com
Structure
3D Structure
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3(2)5(7)8-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYHUFDVLRYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370464 | |
| Record name | 3-Oxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-74-3 | |
| Record name | 3-Oxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S)-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Oxabicyclo 3.1.0 Hexane 2,4 Dione
Transition Metal-Catalyzed Cyclization Approaches
The construction of the strained bicyclic system of 3-oxabicyclo[3.1.0]hexane-2,4-dione and its analogs is significantly advanced by transition metal catalysis, which offers powerful routes to control stereochemistry and efficiency.
Dirhodium(II)-Catalyzed Reactions for Stereoselective Formation
Dirhodium(II) catalysts are exceptionally effective in promoting intramolecular cyclopropanation reactions, a key strategy for forming the bicyclo[3.1.0]hexane core. researchgate.net This methodology is particularly prominent in the synthesis of the analogous 3-azabicyclo[3.1.0]hexanes, where a diazoacetate precursor undergoes cyclization. The choice of dirhodium(II) catalyst, specifically the ligands attached to the rhodium centers, is crucial for controlling the diastereoselectivity of the cyclopropane (B1198618) ring formation, allowing for the selective synthesis of either the exo or endo isomer. researchgate.netsemanticscholar.org
Although less documented for acceptor carbenes like ethyl diazoacetate, recent studies have shown that high turnover numbers can be achieved with very low catalyst loadings (as low as 0.005 mol%), making the process highly efficient. semanticscholar.org This approach's power lies in its ability to create the strained bicyclic system in a single, highly stereocontrolled step. researchgate.net
Table 1: Representative Dirhodium(II) Catalysts in Related Cyclopropanation Reactions
| Catalyst | Application/Selectivity | Reference |
|---|---|---|
| Rh₂(OAc)₄ | General catalyst for cyclopropanation. | researchgate.net |
| Rh₂(esp)₂ | High diastereoselectivity for endo products. | researchgate.net |
Palladium-Catalyzed Asymmetric Cyclization Strategies
Palladium catalysis offers a powerful avenue for the asymmetric synthesis of the bicyclo[3.1.0]hexane skeleton, enabling the creation of chiral molecules with high enantioselectivity. A prominent strategy involves the Pd(II)/Pd(IV)-mediated oxidative cyclization of 1,6-enynes. doi.org This type of reaction can form multiple carbon-carbon bonds and create complex bicyclic systems in a single pot. nih.gov
In the context of related aza-analogs, the reaction proceeds through an initial allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes an enantioselective palladium-catalyzed oxidative cyclization. doi.org The success of this asymmetric transformation is highly dependent on the chiral ligand employed. Spiro bis(isoxazoline) ligands (SPRIX) have been identified as particularly effective for this purpose, facilitating the desired cyclization with high yields and enantiomeric excess. doi.org The underlying mechanism can be considered an aza-Wacker or oxa-Wacker type reaction, involving intramolecular nucleopalladation followed by subsequent transformations to yield the final bicyclic product. acs.orgrsc.org
Table 2: Ligands in Palladium-Catalyzed Asymmetric Cyclization of 1,6-Enynes
| Ligand | Outcome | Reference |
|---|---|---|
| (P,R,R)-i-Pr-SPRIX | Crucial for effective cyclization, producing high yield and enantiomeric excess (ee). | doi.org |
| (R,R)-t-Bu-BOX | Ineffective for the desired oxidative cyclization under similar conditions. | doi.org |
| (R)-BINAP | Ineffective for the desired oxidative cyclization under similar conditions. | doi.org |
Intramolecular Cyclization Protocols
Classical organic reactions, particularly intramolecular cyclizations, provide fundamental and robust methods for synthesizing the this compound core structure.
Meldrum's Acid Based Syntheses
The substituted derivative, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known as Caronic anhydride (B1165640), is explicitly identified as a Meldrum's acid derivative. hsp-pharma.com Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, often used as a potent C-H acid for various condensation and alkylation reactions. clockss.org The synthesis of Caronic anhydride can be achieved from 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid, which is dehydrated using acetic anhydride. hsp-pharma.com This dicarboxylic acid precursor is conceptually derived from the chemistry of malonic acids, for which Meldrum's acid serves as a cyclic, and often more reactive, equivalent. clockss.org The use of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione as a starting material in the total synthesis of natural products like EBC-329 highlights its utility as a building block. sci-hub.se
Condensation Reactions Utilizing Specific Carbanions and Electrophiles
A specific and efficient method for generating a substituted version of the target compound, cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, has been developed. benthamopenarchives.com This protocol involves the condensation of 2-chloropropanoic acid with ethyl methacrylate (B99206). benthamopenarchives.comresearchgate.net The reaction utilizes a strong base, lithium diisopropylamide (LDA), to generate the necessary carbanion from 2-chloropropanoic acid at a very low temperature (-80°C). researchgate.net This carbanion then attacks the electrophilic double bond of ethyl methacrylate in a regioselective manner. benthamopenarchives.com The resulting intermediate is subsequently treated with acetyl chloride, which facilitates the dehydration and ring closure to form the final anhydride product. researchgate.net This method showcases a direct approach to the bicyclic system through a carefully controlled condensation and cyclization sequence. benthamopenarchives.comresearchgate.net
Table 3: Synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 2-chloropropanoic acid, ethyl methacrylate, (2M) LDA in hexane/THF | Carbanion formation and condensation | benthamopenarchives.comresearchgate.net |
Industrial-Scale Synthesis Approaches
The production of derivatives of this compound is not limited to laboratory-scale synthesis, with established methods for bulk production. guidechem.comechemi.com A detailed industrial process has been described for Caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione), which is a key intermediate in the synthesis of the hepatitis C protease inhibitor Boceprevir. hsp-pharma.com
This industrial synthesis is a two-step process:
Formation of the Diacid: The process starts with the ozonolysis of ethyl dichloroferrate, followed by washing and concentration. The resulting material is hydrolyzed with a liquid alkali to produce 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid with a molar yield of about 84%. hsp-pharma.com
Dehydration to Anhydride: The isolated dicarboxylic acid is then heated to 170°C with acetic anhydride and a catalytic amount of sodium acetate. This step effects a dehydration (cyclization) to form the target anhydride ring. After cooling and purification by recrystallization from toluene (B28343) and petroleum ether, the final product, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, is obtained with high purity (99.6%) and a good yield (74.8%). hsp-pharma.com
This scalable process demonstrates a practical and efficient route for the large-scale manufacturing required for pharmaceutical applications. hsp-pharma.com
Advanced Synthet
Elucidation of Reaction Mechanisms and Pathways Involving 3 Oxabicyclo 3.1.0 Hexane 2,4 Dione
Mechanisms of Ring Formation and Cleavage
The stability and reactivity of the cyclopropane (B1198618) ring are central to the chemical behavior of 3-Oxabicyclo[3.1.0]hexane-2,4-dione. Understanding the mechanisms of its formation and cleavage is fundamental.
Decarboxylation Pathways in Cyclopropane-Containing Systems
The decarboxylation of cyclopropane-containing dicarboxylic acids, precursors to structures like this compound, presents unique mechanistic challenges compared to simpler systems like malonic acid. The mechanism of decarboxylation in a protic acid medium, which is well-established for malonic acid, is not readily transposable to cyclopropanic derivatives researchgate.net. The generation of an exocyclic double bond, a potential intermediate in such a pathway, would significantly increase the strain on the small three-membered ring researchgate.net.
Studies on related cyclopropanedicarboxylic acids have shown that the reaction conditions significantly influence the decarboxylation pathway. For instance, the decarboxylation of 1,1,2-tricarboxylic acids of cyclopropane in collidine, a basic medium, can yield the trans isomer of the corresponding 1,2-dicarboxylic acid, while in 5 N HCl, the trans isomer is the main product. In the absence of a solvent, the reaction tends to produce the cis isomer researchgate.net.
A significant pathway in the decarboxylation of certain cyclopropanedicarboxylic acids, particularly in the absence of a solvent, involves the formation of a lactone intermediate researchgate.net. For example, the hydrolysis of a cyclic ester can yield a diacid that, upon heating, loses carbon dioxide to form a lactone as the major product researchgate.net.
In some cases, decarboxylation is coupled with a rearrangement. The thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid at 120°C does not yield the expected dicyclopropyl ketone but instead undergoes a facile rearrangement to produce 2-cyclopropyl-4,5-dihydrofuran researchgate.net. The proposed mechanism for this transformation involves an initial ring opening of the cyclopropyl (B3062369) moiety to form an α-allyl-β-keto acid system, which then undergoes decarboxylation and cyclization researchgate.netarkat-usa.org.
| Reaction Condition | Predominant Stereochemical Outcome/Product | Reference |
| Decarboxylation in Collidine | Trans isomer of 1,2-dicarboxylic acid | researchgate.net |
| Decarboxylation in 5 N HCl | Mainly trans isomers | researchgate.net |
| Decarboxylation without solvent | Largely cis isomers / Lactone formation | researchgate.net |
| Thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid | 2-cyclopropyl-4,5-dihydrofuran | researchgate.net |
Propane Ring Cleavage Mechanisms
The cleavage of the cyclopropane ring in this compound and related structures is a key transformation, often driven by the release of ring strain. This cleavage can be initiated under various conditions, including thermal, photochemical, and catalytic activation.
One notable pathway involves the cleavage of the "propanic ring" of a cyclopropanic-1,1,2-tricarboxylic acid, which directly leads to the formation of this compound and a corresponding lactone, paraconic acid researchgate.net. This reaction underscores the role of the cyclopropane ring as a latent functional group that can be unmasked under appropriate conditions.
Catalytic systems, particularly those involving transition metals, are effective in promoting the ring cleavage of cyclopropane derivatives. For instance, palladium catalysts can be used in the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones acs.org. The regioselectivity of the C-C bond cleavage in the cyclopropane ring can be controlled by the choice of catalyst and reaction conditions, leading to various heterocyclic products acs.org. These reactions may proceed through mechanisms involving halometalation of a double bond, β-decarbopalladation, or direct oxidative addition of a C-C bond of the cyclopropane ring to the metal center acs.org.
Acid-catalyzed ring opening is another important mechanism. For example, the treatment of an epoxide fused to a cyclopropane ring with an acid can induce the opening of the cyclopropane ring uni-regensburg.de.
Nucleophilic Substitution and Addition Reaction Mechanisms
The electrophilic nature of the carbonyl carbons in the anhydride (B1165640) ring of this compound makes it susceptible to nucleophilic attack. These reactions can lead to ring-opening of the anhydride and can also involve the cyclopropane ring.
Carbocation Formation and Stabilization in Reaction Pathways
Nucleophilic addition and substitution reactions involving this compound can proceed through carbocationic intermediates, particularly when the reaction is acid-catalyzed or involves the departure of a good leaving group. The stability of these carbocations is a critical factor in determining the reaction pathway and the structure of the final products.
The bicyclic nature of the system imposes certain geometric constraints that can affect carbocation stability. The formation of a carbocation adjacent to the cyclopropane ring can be influenced by the electronic properties of the three-membered ring, which can stabilize an adjacent positive charge through sigma-bond participation.
In related bicyclic systems, the stability of carbocations is influenced by factors such as conjugation and the presence of heteroatoms with lone pairs. For instance, in some bicyclic compounds, the lone pair on an oxygen atom and double bonds can be in conjugation with the carbocation, leading to increased stability through resonance benthamopen.com. The extent of this conjugation, such as the number of participating double bonds, further enhances stability benthamopen.com.
Stereochemical Control Mechanisms in Chemical Transformations
The rigid, bicyclic framework of this compound provides a platform for stereocontrolled reactions. The stereochemical outcome of transformations involving this molecule is influenced by the inherent stereochemistry of the starting material and the mechanism of the reaction.
The synthesis of derivatives of this compound can be achieved with a high degree of stereoselectivity. For example, the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has been reported, highlighting the ability to control the relative stereochemistry of substituents on the bicyclic core researchgate.net. The asymmetric synthesis of such compounds is also possible, where the steric orientation of the functional groups plays a crucial role in determining the enantioselectivity researchgate.net.
Nucleophilic attack on the carbonyl groups of the anhydride can proceed with a degree of stereocontrol, influenced by the accessibility of the electrophilic centers from the two faces of the molecule. The fused cyclopropane ring can direct incoming nucleophiles to the less hindered face.
Chemical Transformations and Reactivity of 3 Oxabicyclo 3.1.0 Hexane 2,4 Dione
Oxidation and Reduction Reactions
The functional groups within 3-Oxabicyclo[3.1.0]hexane-2,4-dione suggest its potential to participate in both oxidation and reduction reactions, although specific studies on the parent compound are not extensively detailed in the provided research. The anhydride (B1165640) moiety can be susceptible to reduction. Strong reducing agents would likely open the anhydride ring to yield diols or lactones, depending on the reaction conditions. Conversely, the cyclopropane (B1198618) ring, while generally stable, can undergo oxidative cleavage under harsh conditions, which would lead to the formation of acyclic dicarboxylic acid derivatives. The precise outcomes of such reactions would be highly dependent on the reagents and conditions employed.
Nucleophilic Additions and Ring-Opening Reactions
The reactivity of this compound is prominently characterized by its susceptibility to nucleophilic attack, which can lead to the opening of the anhydride ring. guidechem.comcymitquimica.com The two carbonyl carbons are highly electrophilic and readily react with a wide range of nucleophiles. This process typically involves the cleavage of one of the acyl-oxygen bonds, resulting in the formation of a substituted cyclopropanecarboxylic acid derivative.
Common nucleophilic addition and ring-opening reactions include:
Hydrolysis: Reaction with water leads to the opening of the anhydride ring to form cis-1,2-Cyclopropanedicarboxylic acid.
Alcoholysis: Alcohols react to yield monoester derivatives of cis-1,2-cyclopropanedicarboxylic acid.
Aminolysis: Reaction with amines produces the corresponding monoamide derivatives.
These reactions are fundamental to utilizing this compound as a synthetic intermediate, allowing for the introduction of various functional groups onto the cyclopropane scaffold.
| Nucleophile (Nu-H) | Reaction Type | Product Structure | Product Class |
|---|---|---|---|
| Water (H₂O) | Hydrolysis | cis-1,2-Cyclopropanedicarboxylic acid | |
| Alcohol (R-OH) | Alcoholysis | cis-Cyclopropane monoester carboxylic acid | |
| Amine (R-NH₂) | Aminolysis | cis-Cyclopropane monoamide carboxylic acid |
Regioselectivity and Stereoselectivity in Functionalization Reactions
The rigid, fused-ring structure of this compound plays a crucial role in directing the stereochemical outcome of its reactions. The cis-fusion of the cyclopropane and anhydride rings means that substituents on the cyclopropane ring have a fixed spatial relationship. This inherent stereochemistry is often transferred to the products of ring-opening and functionalization reactions, making the compound a useful stereochemical template.
In the synthesis of substituted derivatives, such as cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, the reaction proceeds with high efficiency, taking into account the regioselectivity of carbanion attack on an activated double bond. researchgate.net The use of specific reagents and conditions can afford enantioselective synthesis of substituted 1,3-cyclopropanedicarboxylic anhydrides. researchgate.net For the parent compound, nucleophilic attack on the anhydride carbonyls is not regioselective as the two carbonyl groups are chemically equivalent. However, in reactions involving the cyclopropane ring itself, regioselectivity would be a key consideration, especially if the ring were asymmetrically substituted. The stereoselectivity is often high, with reagents preferentially attacking from the less sterically hindered exo face of the bicyclic system.
Substituent Effects on Reactivity and Selectivity
The introduction of substituents onto the this compound framework can significantly modify its reactivity and the selectivity of its transformations. The nature, position, and stereochemistry of these substituents exert both electronic and steric effects.
A notable example is the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione. researchgate.net The presence of methyl groups at the bridgehead positions (C1 and C5) introduces important changes compared to the unsubstituted parent molecule:
Steric Hindrance: The methyl groups increase steric bulk around the cyclopropane ring. This can influence the trajectory of an approaching nucleophile, potentially enhancing the stereoselectivity of reactions by further favoring attack at the less hindered face of the molecule.
Electronic Effects: Methyl groups are weakly electron-donating. This electronic effect can subtly alter the electrophilicity of the nearby carbonyl carbons, potentially modulating the rate of nucleophilic attack on the anhydride.
These substituent effects are critical in designing synthetic strategies, as they allow for fine-tuning of the molecule's reactivity to achieve desired regiochemical and stereochemical outcomes in the synthesis of complex functionalized cyclopropane derivatives. researchgate.net
| Compound | Substituents | Potential Effects on Reactivity |
|---|---|---|
| This compound | None | Baseline reactivity; high strain; stereocontrol from cis-fused rings. |
| cis-1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | Two methyl groups at C1 and C5 | Increased steric hindrance directing nucleophilic attack; potential modification of carbonyl electrophilicity due to electronic effects. researchgate.net |
Theoretical and Computational Investigations of 3 Oxabicyclo 3.1.0 Hexane 2,4 Dione
Quantum Chemical Studies on Molecular Structure and Strain
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the electronic structure and inherent strain of bicyclic compounds. While specific studies on 3-oxabicyclo[3.1.0]hexane-2,4-dione are not extensively detailed in publicly available literature, data on closely related structures, such as 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, offer valuable insights.
DFT calculations at the B3LYP/6-31G* level for the dimethyl derivative reveal key electronic properties that are likely comparable to the parent compound. The strained bicyclic geometry is a primary focus of these studies. The fusion of the three-membered cyclopropane (B1198618) ring with the five-membered lactone ring introduces significant angle strain. Computational models visualize this strained geometry.
A molecular electrostatic potential (MESP) map of the dimethyl analog highlights electron-deficient regions around the cyclopropane ring and electron-rich zones at the carbonyl oxygens. This distribution is crucial for understanding intermolecular interactions and preferred sites for nucleophilic attack. Frontier orbital analysis shows the Highest Occupied Molecular Orbital (HOMO) is localized on the lactone ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is situated on the diketone system, indicating pathways for charge-transfer interactions during chemical reactions.
Table 1: Calculated Electronic Properties of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
| Parameter | Value |
|---|---|
| HOMO Energy | -6.72 eV |
| LUMO Energy | -0.90 eV |
| Energy Gap (ΔE) | 5.82 eV |
Data obtained from DFT calculations at the B3LYP/6-31G level.*
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. Its use as a novel electrolyte additive, for instance, has been investigated using density functional theory computations. osti.gov These studies help in understanding how the molecule behaves in complex electrochemical environments, such as in the formation of the solid electrolyte interphase (SEI) in lithium-ion batteries.
The inherent strain in the molecule makes it susceptible to ring-opening reactions, a common pathway for this class of compounds. Computational models can predict the energetics of these reactions, identifying the most likely bonds to break and the structure of the resulting intermediates. For example, in the context of battery electrolytes, the computed reduction potential for this compound suggests that ring-opening at the C-O bond or C-C bond is a plausible mechanism.
The mechanism of action for the related 6,6-dimethyl derivative involves its capacity to undergo ring-opening reactions, which leads to the formation of reactive intermediates that can interact with various molecular targets. Computational studies can map the potential energy surface for such reactions, identifying transition states and calculating activation barriers, which are critical for predicting reaction rates and product distributions.
Validation of Computational Models through Experimental Vibrational Spectra
The accuracy of computational models can be validated by comparing calculated properties with experimental data. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for this purpose. While a detailed experimental vibrational spectrum for the parent this compound is not widely published, data for the 6,6-dimethyl derivative provides a useful reference.
The experimental IR spectrum for 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione shows strong absorptions characteristic of its functional groups. These experimental frequencies can be compared against the vibrational frequencies calculated from computational models. A close agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.
Table 2: Key Experimental IR Absorptions for 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1780 | Asymmetric C=O stretch |
| 1750 | Symmetric C=O stretch |
| 1267 | C–O–C lactone vibration |
The significant separation between the two carbonyl stretches is characteristic of a cyclic anhydride (B1165640) structure.
Furthermore, theoretical studies on related parent structures like 3-oxabicyclo[3.1.0]hexane have been compared with experimental spectroscopic data to refine theoretical models of their potential energy functions. researchgate.net This approach of validating computational methods against experimental spectra for similar, less complex molecules builds a foundation for accurately predicting the properties of more complex derivatives like the dione.
Applications in Complex Molecule Synthesis and Advanced Organic Scaffolds
Role as a Versatile Building Block in Multi-Step Synthesis
3-Oxabicyclo[3.1.0]hexane-2,4-dione and its derivatives serve as versatile building blocks in organic synthesis, providing a robust platform for generating a variety of complex compounds. guidechem.comnih.gov The inherent strain and functionality of its bicyclic system allow for a range of chemical transformations. The rigidity of the starting block significantly influences the stereoselectivity of reactions, enabling the formation of new stereogenic centers with high precision. nih.gov
Precursor in the Synthesis of Functionally Diverse Organic Compounds
As a precursor, this compound is a starting point for the synthesis of functionally diverse organic molecules, including those with potential biological activity. guidechem.com Its derivatives can be chemically manipulated to introduce various functional groups, rendering them suitable for creating a wide array of compounds. evitachem.com The transformation of this precursor is key to accessing more complex structures that would be challenging to assemble through other methods. nih.gov Its application as a starting material is noted in both the pharmaceutical and chemical industries for the development of novel compounds. guidechem.com
Development of Conformationally Locked Systems
The rigid framework of the oxabicyclo[3.1.0]hexane system is instrumental in the design of conformationally locked molecules. This conformational restriction is particularly valuable in medicinal chemistry, where controlling the three-dimensional shape of a molecule is crucial for its interaction with biological targets like enzymes. conicet.gov.arnih.gov By locking the molecule into a specific shape, researchers can investigate the conformational preferences of biological receptors. nih.gov
Synthesis of Oxabicyclo[3.1.0]hexane Scaffolds in Nucleoside Chemistry
The oxabicyclo[3.1.0]hexane scaffold is a key template in the synthesis of modified nucleosides, which are analogues of the building blocks of DNA and RNA. nih.govnih.gov Scientists have developed synthetic routes starting from known 3-oxabicyclo[3.1.0]hexane structures to create new templates, such as the 2-oxabicyclo[3.1.0]hexane system, which more closely mimics the natural tetrahydrofuran (B95107) ring of nucleosides. nih.govnih.gov
These syntheses can be complex, multi-step processes. For instance, a novel approach to a new class of locked nucleosides involved an 11-step synthesis to create a pivotal isocyanate intermediate with a hydroxyl-protected scaffold. nih.govnih.gov This intermediate was then used to construct the final nucleoside analogues. nih.gov The goal of this research is often to create nucleosides with restricted conformations to study their biological activity, such as anti-HIV or anti-herpetic properties. nih.govconicet.gov.ar
Carbocyclic Nucleosides and Related Analogues
Carbocyclic nucleosides are a class of nucleoside analogues where the furanose oxygen atom is replaced by a methylene (B1212753) (CH₂) group. The oxabicyclo[3.1.0]hexane scaffold has been employed to create conformationally locked versions of these carbocyclic nucleosides. conicet.gov.ar The rigid 6-oxobicyclo[3.1.0]hexane scaffold, for example, was used to build prototypes of deoxynucleosides locked in the North hemisphere of the pseudorotational cycle. conicet.gov.arresearchgate.net
The synthesis of these analogues, such as deoxyadenosine (B7792050) and deoxyguanosine analogues, has been achieved through convergent strategies like the Mitsunobu coupling from a common precursor. conicet.gov.ar While the synthesis of purine-based analogues using this scaffold has been successful, the creation of pyrimidine (B1678525) derivatives has proven more challenging due to the instability of the epoxide ring in the presence of pyrimidine bases, which can lead to intramolecular ring-opening reactions. conicet.gov.arresearchgate.net Nevertheless, the deoxyguanosine analogue synthesized using this scaffold has demonstrated significant antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.ar
Synthesis and Reactivity of Derivatives and Analogues of 3 Oxabicyclo 3.1.0 Hexane 2,4 Dione
Alkylated and Arylated Derivatives
The introduction of alkyl and aryl groups onto the 3-oxabicyclo[3.1.0]hexane-2,4-dione framework allows for the fine-tuning of its chemical properties. The synthesis of these derivatives often requires specific strategic approaches to control regioselectivity and stereoselectivity.
Synthesis of 1,5-Dimethyl-3-Oxabicyclo[3.1.0]hexane-2,4-dione
A method for the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has been developed, providing a route to this functionalized organic compound in good yield researchgate.net. This process is significant as 1,3-cyclopropanedicarboxylic anhydrides are valuable precursors for a variety of functionalized cyclopropane (B1198618) derivatives researchgate.net.
The synthesis involves the condensation of 2-chloropropanoic acid with ethyl methacrylate (B99206) researchgate.net. The reaction utilizes a strong base, lithium diisopropylamide (LDA), dissolved in a mixture of hexane and tetrahydrofuran (B95107) (THF) at a low temperature of -80°C researchgate.net. The low temperature is crucial for controlling the reaction pathway. The formation of the target anhydride (B1165640) is achieved by subsequent treatment with acetyl chloride researchgate.net. This method's efficiency is attributed to the regioselectivity of the carbanion attack on the double bond, which is activated by an electrophilic group researchgate.net. The use of 2M LDA in hexane and THF at this low temperature is noted as a successful approach for affording enantioselective substituted 1,3-cyclopropanedicarboxylic anhydrides researchgate.net.
Table 1: Key Reagents and Conditions for Synthesis of 1,5-Dimethyl-3-Oxabicyclo[3.1.0]hexane-2,4-dione
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Final Reagent |
|---|
Synthesis of 1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione
Specific literature detailing a validated synthesis for 1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione is not extensively covered in available research. However, the synthesis of analogous C1-arylated bicyclic systems suggests plausible routes. For instance, the synthesis of 1-(3-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is achieved via the reduction of its precursor, 1-(3-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione prepchem.com. This indicates that the synthesis of C1-aryl substituted bicyclo[3.1.0]hexane dione frameworks is feasible.
A general approach for constructing such C1-arylated systems could involve a Michael addition-cyclization strategy. This would likely start with an appropriate aryl-substituted starting material, such as 3-fluorophenylacetic acid or its derivative, reacting with a suitable Michael acceptor. The subsequent intramolecular cyclization would form the desired cyclopropane ring fused to the heterocyclic dione. The specifics of catalysts, reaction conditions, and precursor stability would be critical for a successful synthesis.
Related Bicyclic Systems with Modified Heteroatoms
Replacing the oxygen atom in the 3-position of the bicyclic core with other heteroatoms, such as nitrogen or sulfur, leads to important classes of compounds with distinct properties and biological relevance.
3-Azabicyclo[3.1.0]hexane Frameworks and Their Synthesis
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals nih.gov. Consequently, numerous synthetic methods have been developed, employing both transition-metal-catalyzed and transition-metal-free systems nih.gov.
Recent decades have seen significant progress in the synthesis of these derivatives nih.gov. A variety of strategies have been established, highlighting the versatility of modern organic chemistry in constructing these complex frameworks.
Table 2: Selected Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Frameworks
| Method | Catalyst/Reagent | Reactants | Key Features |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | None (thermal) | Azomethine ylide and cyclopropenes | Forms bis-spirocyclic derivatives with high diastereoselectivity beilstein-journals.org. |
One notable method involves the 1,3-dipolar cycloaddition reaction of cyclopropenes to a stable azomethine ylide, which reliably produces bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes in moderate to good yields and with high diastereofacial selectivity beilstein-journals.org. Another powerful approach is the palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones, which also yields a broad spectrum of 3-azabicyclo[3.1.0]hexane derivatives efficiently.
Thiabicyclo[3.1.0]hexane Systems
The sulfur-containing analogues, thiabicyclo[3.1.0]hexane systems, represent another important variation of the bicyclic framework. An efficient and stereospecific approach allows for the synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. This method relies on the intramolecular cyclopropanation of diazoacetates. The different constrained heterocycles, where the heteroatom (X) can be nitrogen, oxygen, or sulfur, are prepared from a common diol intermediate that is accessible from readily available cinnamyl alcohols.
These sulfur-containing bicyclic systems have been investigated for various applications, including their use as pseudosugar surrogates in conformationally locked carbocyclic nucleosides.
Structural Variations of the Oxabicyclo[3.1.0]hexane Core
The foundational 3-oxabicyclo[3.1.0]hexane core can be modified with various functional groups, leading to compounds with tailored properties. The parent compound, this compound, serves as a versatile building block for creating these more complex molecules cymitquimica.comguidechem.com. Its structure, featuring a bicyclic system with two carbonyl groups, allows for reactions like nucleophilic additions and cycloadditions cymitquimica.com.
Structural modifications include the development of pyrimidine (B1678525) nucleosides built on an oxabicyclo[3.1.0]hexane scaffold to create conformationally locked structures acs.org. By starting with a known 3-oxabicyclo[3.1.0]hexane scaffold, researchers have engineered a new 2-oxabicyclo[3.1.0]hexane template that more closely mimics the tetrahydrofuran ring of conventional nucleosides acs.org. This demonstrates the utility of the core structure as a starting point for significant structural reorganization to achieve specific conformational goals in medicinal chemistry.
Advanced Analytical Techniques in the Research of 3 Oxabicyclo 3.1.0 Hexane 2,4 Dione
Spectroscopic Methods for Structural Elucidation (NMR, IR, MS)
Spectroscopic techniques are indispensable for the definitive structural confirmation of 3-Oxabicyclo[3.1.0]hexane-2,4-dione. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the precise molecular structure. While specific spectral data for the parent compound is not extensively detailed in readily available literature, analysis of closely related derivatives demonstrates the utility of this technique. For instance, the hydrolysis of this compound yields cis-(±)-cyclopropane-1,2-dicarboxylic acid. The ¹H-NMR spectrum of this derivative in MeOD shows signals corresponding to the cyclopropyl (B3062369) protons at approximately δ 1.27-1.55 (m, 2H) and δ 2.07-2.12 (t, 2H). figshare.com
For substituted analogues like 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, the signals are more defined. The data provides a clear picture of the bicyclic structure and the chemical environment of each proton and carbon atom, which is crucial for confirming the successful synthesis of such compounds.
Interactive Table: Illustrative NMR Data for this compound Derivatives
| Compound | Technique | Solvent | Chemical Shift (δ ppm) and Description |
| 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | ¹H NMR | CDCl₃ | δ 1.38 (s, 6H, CH₃), δ 3.12 (m, 2H, CH₂), δ 4.25 (s, 1H, bridgehead H) |
| cis-(±)-cyclopropane-1,2-dicarboxylic acid figshare.com | ¹H NMR | MeOD | δ 1.27-1.29 (m, 1H), δ 1.49-1.55 (m, 1H), δ 2.07-2.12 (t, 2H) |
| 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione researchgate.net | ¹³C NMR | CDCl₃ | δ 171.19 (CO), δ 31.55 (C quart), δ 29.70 (CH), δ 10.00 (CH) |
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups within a molecule. For this compound, the most characteristic feature is the cyclic anhydride (B1165640) group. This functional group typically displays two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. In related structures like 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, strong absorptions are observed around 1850 cm⁻¹ and 1780 cm⁻¹. The presence of these bands is a strong indicator of the intact anhydride ring structure. Product specifications from suppliers often state that the infrared spectrum must conform to the reference structure. thermofisher.com
Interactive Table: Representative IR Absorption Data for Related Anhydrides
| Compound | Technique | Medium | Key Absorption Bands (cm⁻¹) and Assignment |
| 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | FT-IR | KBr | 1850 (C=O stretch), 1780 (cyclic anhydride C=O stretch) |
| 4-Propyl-3-oxabicyclo[3.3.0]octane-2,8-dione oup.com | FT-IR | Neat | 1786, 1738 (C=O stretches) |
| 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione researchgate.net | FT-IR | KBr disc | 3093, 2991, 2985, 2977, 2943 (C-H stretches), 1861 (C=O stretch) |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (MW: 112.08 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₅H₄O₃). scbt.com While experimental fragmentation data is not widely published for the parent compound, predicted collision cross-section (CCS) values are available, which are important for advanced ion mobility-mass spectrometry studies. uni.lu These predictions help in identifying the compound in complex mixtures. For example, thermospray MS analysis of a derivative, 3-[2-(Cyclohexen-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione, shows the protonated molecule [M+H]⁺ at m/z 220, confirming its molecular weight. epo.org
Interactive Table: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 113.02332 | 117.7 |
| [M+Na]⁺ | 135.00526 | 130.1 |
| [M-H]⁻ | 111.00877 | 124.6 |
| [M+NH₄]⁺ | 130.04987 | 137.4 |
| [M]⁺ | 112.01550 | 122.2 |
Chromatographic Techniques for Purity and Isomer Analysis (GC, HPLC, UPLC, LC-MS)
Chromatographic methods are fundamental for separating this compound from starting materials, by-products, and isomers, thereby ensuring the purity of the final product.
Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers routinely use GC to certify the purity of this compound, with typical specifications being ≥97.5% or >98.0%. thermofisher.com Enantioselective GC, using chiral stationary phases, is also employed for the analysis of related chiral cyclopropane (B1198618) derivatives, allowing for the separation and quantification of enantiomers. researchgate.net For instance, a GC-FID method has been developed for the related compound (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, demonstrating the capability of GC to separate structurally similar compounds. google.com
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC and its high-pressure variant, UPLC, are powerful techniques for the analysis of this compound, particularly for monitoring reaction progress and determining product purity. google.com These methods are suitable for compounds that may not be sufficiently volatile or thermally stable for GC.
In one documented method for analyzing products from a reaction involving this compound, HPLC analysis was performed using a C18 column. figshare.com The coupling of LC with a mass spectrometer (LC-MS) provides an even higher degree of certainty by furnishing molecular weight information for each separated peak. figshare.combldpharm.com This is invaluable for identifying impurities and reaction by-products.
Interactive Table: Example HPLC Method for Analysis of Products Derived from this compound figshare.com
| Parameter | Description |
| Technique | HPLC-MS |
| Column | Alltima C18, 5µm, 150mm x 4.6mm |
| Mobile Phase | Acetonitrile (CH₃CN) and Water (H₂O) with 0.2% formic acid |
| Flow Rate | 1 mL/min |
| Gradient | Isocratic elution with 20% CH₃CN/H₂O for 5 min, followed by a gradient to 95% CH₃CN/H₂O over 25 min. |
| Detection | Mass Spectrometry (API 150EX® ion source) |
Future Perspectives and Emerging Research Avenues
Innovations in Asymmetric Synthesis
The demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to drive innovation in asymmetric synthesis. For bicyclic systems like 3-oxabicyclo[3.1.0]hexane, future efforts are centered on the development of highly efficient and selective catalytic methods.
A significant area of advancement is the use of organocatalysis . A diastereodivergent approach to create highly substituted bicyclo[3.1.0]hexanes has been developed using a transannular alkylation strategy. acs.org This method employs aminocatalysis to control the stereochemical outcome, allowing for the selective synthesis of different diastereomers from the same starting materials through a cascade reaction sequence. acs.org
Furthermore, the combination of transition metal catalysis and organocatalysis in a dual-catalytic system is a promising frontier. d-nb.info For instance, a cooperative catalysis involving Cu(I) and a chiral secondary amine has been utilized for the intramolecular radical cyclopropanation of alkenes. d-nb.info This method enables the construction of bicyclo[3.1.0]hexane skeletons with challenging vicinal all-carbon quaternary stereocenters in good yields and high enantioselectivity. d-nb.info The future in this area will likely involve the design of new chiral ligands and catalysts to broaden the substrate scope and improve the stereoselectivity of these transformations.
The development of low-loading catalytic systems is another key trend. Research on the dirhodium(II)-catalyzed cyclopropanation to form related 3-azabicyclo[3.1.0]hexane structures has demonstrated the potential for using extremely low catalyst loadings (as low as 0.005 mol %). acs.org Applying these principles to the synthesis of 3-oxabicyclo[3.1.0]hexane-2,4-dione and its analogues could lead to more cost-effective and environmentally benign synthetic processes.
Future innovations will likely focus on the following:
The design of novel chiral catalysts for improved enantioselectivity.
The development of cascade reactions that can build molecular complexity in a single step.
The use of computational studies to predict and understand the mechanisms of stereoselection.
Table 1: Emerging Asymmetric Synthetic Methods for Bicyclo[3.1.0]hexane Systems
| Catalytic System | Reaction Type | Key Feature | Reference |
| Organocatalysis (Aminocatalysis) | Transannular Alkylation | Diastereodivergent synthesis | acs.org |
| Dual Catalysis (Cu(I)/Chiral Amine) | Radical Cyclopropanation | Forms vicinal all-carbon quaternary stereocenters | d-nb.info |
| Dirhodium(II) Catalysis | Cyclopropanation | Effective at very low catalyst loadings | acs.org |
Exploration of Novel Reaction Pathways
While this compound is known to participate in reactions like nucleophilic additions and cycloadditions, researchers are continuously exploring novel transformations to expand its synthetic utility. cymitquimica.com
One emerging area is the use of gold-catalyzed reactions . A gold-catalyzed cyclization/hydroboration of 1,6-enynes has been developed to produce bicyclo[3.1.0]hexane boranes. acs.org These borane-containing products are stable and can be readily transformed into a variety of other functional groups, making them versatile synthetic intermediates. acs.org The exploration of other metal-catalyzed reactions could unlock new pathways for the functionalization of the bicyclo[3.1.0]hexane core.
Cascade reactions , which involve multiple bond-forming events in a single operation, are another area of intense research. The development of a Michael/Michael/transannular alkylation/hydrolysis sequence for the synthesis of bicyclo[3.1.0]hexanes showcases the potential for rapidly building molecular complexity from simple precursors. acs.org These types of reactions are highly atom-economical and can significantly shorten synthetic routes.
Future research in this domain is expected to investigate:
The development of new catalytic systems to mediate novel transformations of the bicyclo[3.1.0]hexane skeleton.
The design of tandem and cascade reactions for the efficient construction of complex molecules.
The use of the strained ring system to drive unique chemical rearrangements and functionalizations.
Table 2: Novel Reaction Pathways Involving Bicyclo[3.1.0]hexane Scaffolds
| Reaction Type | Catalyst/Reagent | Product Type | Significance | Reference |
| Cyclization/Hydroboration | Gold Catalyst | Bicyclo[3.1.0]hexane boranes | Versatile synthetic intermediates | acs.org |
| Cascade Reaction | Organocatalyst | Highly substituted bicyclo[3.1.0]hexanes | Rapid construction of molecular complexity | acs.org |
| Ring-Opening/Functionalization | Various Nucleophiles | Diverse functionalized cyclopropanes | Access to a wide range of derivatives |
Expansion of Synthetic Applications in Chemical Biology
The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane framework makes it an attractive scaffold for the design of biologically active molecules. nih.govmarquette.edu The cyclopropane (B1198618) motif is found in numerous natural products with a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. marquette.edursc.orgrsc.org
A particularly promising application is in the development of conformationally restricted nucleoside and nucleotide analogues . nih.gov By incorporating the bicyclo[3.1.0]hexane system, the conformation of the sugar ring can be locked into a specific geometry. nih.gov This has led to the discovery of potent antiviral agents and inhibitors of enzymes such as DNA methyltransferase. nih.gov The 3-oxabicyclo[3.1.0]hexane moiety, in particular, can serve as a mimic of the furanose ring found in natural nucleosides.
The bicyclo[3.1.0]hexane scaffold is also being explored in the development of ligands for G protein-coupled receptors (GPCRs) and as a core structure in novel therapeutic agents. nih.gov For example, the related 3-azabicyclo[3.1.0]hexane core is present in several drug candidates. acs.org
Emerging research is likely to focus on:
The synthesis of libraries of 3-oxabicyclo[3.1.0]hexane-based compounds for high-throughput screening against various biological targets.
The design of novel nucleoside analogues with improved therapeutic properties.
The use of the bicyclo[3.1.0]hexane scaffold to create probes for studying biological processes.
Table 3: Chemical Biology Applications of Bicyclo[3.1.0]hexane Systems
| Application Area | Example | Biological Significance | Reference |
| Antiviral Agents | (N)-Bicyclo[3.1.0]hexane nucleosides | Potent antiherpes activity | nih.gov |
| Enzyme Inhibition | Bicyclo[3.1.0]hexane-based nucleotides | Inhibition of DNA methyltransferase | nih.gov |
| GPCR Ligands | (N)-Ligands for adenosine (B11128) and P2Y receptors | Favorable receptor affinity and selectivity | nih.gov |
| Drug Discovery | Lead-like compounds and fragments | Scaffolds for new therapeutic agents | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
